N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been characterized using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .Scientific Research Applications
Metabolic Stability Enhancement
Researchers have explored the structural modifications of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to improve metabolic stability, highlighting the challenges with deacetylation in similar compounds. By investigating alternative heterocyclic analogs, they aimed to reduce metabolic deacetylation, demonstrating the importance of structural modifications for enhancing drug stability and efficacy (Stec et al., 2011).
Antimicrobial Activity
The development of new antimicrobial agents to combat resistance is crucial. Research into substituted 2-aminobenzothiazoles derivatives has shown promising antimicrobial activity, providing a pathway for the development of novel treatments against resistant bacterial and fungal strains (Anuse et al., 2019).
Anti-Cancer Applications
Fluoro-substituted benzo[b]pyran compounds have been synthesized and tested for their anticancer activity, particularly against lung cancer, showcasing the potential of fluoro-substituted compounds in developing new cancer therapies (Hammam et al., 2005).
Enzyme Inhibition for Alzheimer's Treatment
Studies on derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine have identified compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease treatment. These compounds exhibit both high inhibitory activity and low cytotoxicity, making them promising candidates for therapeutic interventions (Pejchal et al., 2016).
Reaction-Based Fluorescent Probe Development
The creation of selective and sensitive detection techniques for toxic benzenethiols and biologically active aliphatic thiols is vital for chemical, biological, and environmental sciences. A novel design of a reaction-based fluorescent probe for thiophenols over aliphaticthiols has been developed, indicating the potential of such compounds in environmental and biological applications (Wang et al., 2012).
Future Directions
The future directions for the research on benzothiazole derivatives could involve further exploration of their synthetic developments, in vitro and in vivo activity, and their potential as anti-tubercular compounds . Further molecular docking studies could be conducted to search for a potent inhibitor with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKALFGGMJZTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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